[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol
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Overview
Description
[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol is a versatile chemical compound used in various scientific research fields. This compound features a piperidine ring substituted with a chlorobenzoyl group and a methanol moiety, making it a valuable tool for exploring new drug candidates and developing innovative chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorobenzoyl)piperidin-3-yl]methanol typically involves the reaction of 2-chlorobenzoyl chloride with piperidin-3-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol undergoes several types of chemical reactions, including:
Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzoyl group can be reduced to form the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of 2-chlorobenzoylpiperidin-3-yl aldehyde or 2-chlorobenzoylpiperidin-3-yl carboxylic acid.
Reduction: Formation of 2-chlorobenzylpiperidin-3-ylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and mechanisms, particularly in the context of drug discovery and development.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of [1-(2-Chlorobenzoyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring and chlorobenzoyl group allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Chlorobenzoyl)piperidin-3-yl]methanol: Similar structure but with the chlorine atom in the para position.
[1-(2-Bromobenzoyl)piperidin-3-yl]methanol: Similar structure but with a bromine atom instead of chlorine.
[1-(2-Fluorobenzoyl)piperidin-3-yl]methanol: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom in the ortho position of the benzoyl group influences the compound’s reactivity and interaction with molecular targets, making it a valuable tool in various research applications .
Properties
IUPAC Name |
(2-chlorophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10(8-15)9-16/h1-2,5-6,10,16H,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNSTPLCCKIRQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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